molecular formula C85H141N25O28S B8232533 Calcineurin Autoinhibitory Peptide

Calcineurin Autoinhibitory Peptide

Cat. No.: B8232533
M. Wt: 1993.2 g/mol
InChI Key: YHLUSCCJNIFCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids This compound is notable for its inclusion of both D- and L-forms of amino acids, which can influence its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcineurin Autoinhibitory Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the final product is of high purity and suitable for research or therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine residue, converting it to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Calcineurin Autoinhibitory Peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    Deamino-Cys(1)-D-Tyr(Et)-Ile-Thr-Asn-Cys(1)-Pro-Orn-Gly-NH2: An oxytocin analog with inhibitory effects on oxytocin and vasopressin.

    Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.

    Bivalirudin: A thrombin inhibitor used for preventing thrombosis.

Uniqueness

Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 is unique due to its specific sequence and the inclusion of both D- and L-forms of amino acids. This dual configuration can enhance its stability and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[3-hydroxy-2-[[3-hydroxy-2-(3-methylpentanoylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H141N25O28S/c1-10-43(5)36-61(114)109-68(46(8)112)83(138)108-59(41-111)81(136)105-56(37-47-19-13-12-14-20-47)78(133)103-54(26-29-65(120)121)75(130)102-52(24-27-63(116)117)72(127)96-45(7)70(125)99-49(21-15-16-31-86)71(126)95-40-62(115)97-55(35-42(3)4)77(132)106-58(39-66(122)123)80(135)101-51(23-18-33-94-85(91)92)76(131)110-67(44(6)11-2)82(137)107-57(38-60(87)113)79(134)104-53(25-28-64(118)119)74(129)100-50(22-17-32-93-84(89)90)73(128)98-48(69(88)124)30-34-139-9/h12-14,19-20,42-46,48-59,67-68,111-112H,10-11,15-18,21-41,86H2,1-9H3,(H2,87,113)(H2,88,124)(H,95,126)(H,96,127)(H,97,115)(H,98,128)(H,99,125)(H,100,129)(H,101,135)(H,102,130)(H,103,133)(H,104,134)(H,105,136)(H,106,132)(H,107,137)(H,108,138)(H,109,114)(H,110,131)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H4,89,90,93)(H4,91,92,94)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLUSCCJNIFCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H141N25O28S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1993.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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